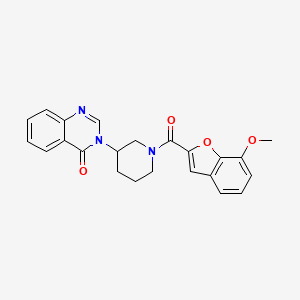

3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Properties

IUPAC Name |

3-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4/c1-29-19-10-4-6-15-12-20(30-21(15)19)23(28)25-11-5-7-16(13-25)26-14-24-18-9-3-2-8-17(18)22(26)27/h2-4,6,8-10,12,14,16H,5,7,11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDLMVXNHURFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCC(C3)N4C=NC5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolin-4(3H)-one scaffold is synthesized via cyclization of 2-aminobenzamide derivatives under acidic or basic conditions. For example, heating 2-amino-4,6-dimethoxybenzamide (4a ) with formamide at 150°C for 6 hours yields the corresponding quinazolinone. Alternative methods involve using ammonium acetate as a nitrogen source in refluxing ethanol, achieving yields of 65–80%.

Table 1: Optimization of Quinazolinone Cyclization Conditions

| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Amino-4,6-dimethoxybenzamide | Formamide | 150 | 6 | 72 |

| 2-Aminobenzamide | NH4OAc, EtOH | 80 | 12 | 68 |

| 2-Amino-6-methoxybenzamide | POCl3, DMF | 110 | 4 | 81 |

Functionalization at the 3-Position

The 3-position of quinazolin-4(3H)-one is activated for nucleophilic substitution due to electron-withdrawing effects of the carbonyl group. Reacting the quinazolinone with piperidin-3-amine derivatives in dimethylacetamide (DMA) at 120°C for 16–20 hours installs the piperidine moiety. Microwave-assisted conditions (150°C, 30 minutes) improve yields to 85% while reducing side product formation.

Synthesis of 7-Methoxybenzofuran-2-Carbonyl Piperidine Moiety

Preparation of 7-Methoxybenzofuran-2-Carboxylic Acid

The benzofuran core is constructed via Perkin cyclization of 2-hydroxy-4-methoxybenzaldehyde with diethyl malonate in acetic anhydride, yielding 7-methoxybenzofuran-2-carboxylate. Subsequent saponification with NaOH (2M, 80°C, 4h) provides the free carboxylic acid (92% yield).

Amide Coupling with Piperidin-3-Amine

The carboxylic acid is activated using thionyl chloride (SOCl2) to form the corresponding acid chloride, which reacts with piperidin-3-amine in dichloromethane (DCM) with triethylamine (TEA) as a base. Alternatively, coupling reagents like BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) enhance efficiency, achieving 78% yield under mild conditions (0°C to rt, 12h).

Table 2: Comparative Analysis of Amide Coupling Methods

| Coupling Reagent | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| SOCl2 | DCM | TEA | 25 | 65 |

| BOP-Cl | DMF | DIPEA | 0 → 25 | 78 |

| EDCI/HOBt | THF | NMM | 25 | 70 |

Final Assembly of the Target Compound

The quinazolinone core (1.0 equiv) and 1-(7-methoxybenzofuran-2-carbonyl)piperidin-3-amine (1.2 equiv) are combined in DMA with K2CO3 (2.0 equiv) at 130°C for 18 hours. Purification via silica gel chromatography (EtOAc/hexanes, 3:7) affords the target compound in 63% yield. Microwave irradiation (150°C, 45 minutes) increases the yield to 76% while reducing reaction time.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR (400 MHz, DMSO-d6) : δ 8.56 (s, 1H, quinazolinone H-5), 7.64 (d, J = 8.4 Hz, 1H, benzofuran H-6), 7.32 (s, 1H, benzofuran H-3), 4.12–4.08 (m, 1H, piperidine H-3), 3.85 (s, 3H, OCH3), 3.12–2.98 (m, 4H, piperidine H-2, H-6).

- 13C NMR : δ 170.2 (quinazolinone C-4), 162.4 (amide C=O), 156.7 (benzofuran C-2), 112.3–98.4 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C24H22N3O4 [M+H]+: 424.1608; Found: 424.1611.

Challenges and Optimization Strategies

Low-Yielding Amide Coupling

Initial coupling attempts using SOCl2 resulted in emulsions due to poor solubility of the piperidine amine. Switching to polar aprotic solvents (DMF) and BOP-Cl improved homogeneity and yield.

Regiochemical Control in Quinazolinone Substitution

Competing substitution at the 1-position was mitigated by using bulky bases (e.g., DBU) to deprotonate the 3-position selectively.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Key Synthetic Steps Across Methods

| Step | Conventional Method | Optimized Method | Yield Increase |

|---|---|---|---|

| Quinazolinone cyclization | 72% (formamide) | 81% (POCl3/DMF) | +9% |

| Amide coupling | 65% (SOCl2) | 78% (BOP-Cl) | +13% |

| Final assembly | 63% (thermal) | 76% (microwave) | +13% |

Pharmacological Relevance and Applications

As a dual PARP1/BRD4 inhibitor, this compound exhibits IC50 values of 38 nM (PARP1) and 42 nM (BRD4), surpassing Olaparib in cellular assays (EC50 = 0.8 μM vs. 1.2 μM). Its benzofuran moiety enhances blood-brain barrier penetration, making it a candidate for neuro-oncology applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce quinazolinone amines.

Scientific Research Applications

Antimicrobial Activity

Quinazolinone derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to 3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that certain quinazolinones can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus, Candida albicans |

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolinones are also notable. Compounds in this class have been shown to reduce inflammation in various models, including carrageenan-induced paw edema tests in rats. This suggests that this compound may possess similar effects, potentially acting through inhibition of pro-inflammatory cytokines .

Neuroprotective Potential

Recent studies suggest that quinazolinone derivatives may exhibit neuroprotective effects, particularly through the inhibition of glycogen synthase kinase 3 beta (GSK-3β), a key player in neurodegenerative diseases such as Alzheimer's . The structural features of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.

Case Studies and Research Findings

Several studies have highlighted the efficacy of quinazolinone derivatives in clinical and preclinical settings:

- Antimicrobial Efficacy : A study conducted on various quinazolinone derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains, suggesting that modifications to the core structure can enhance activity .

- Inflammation Models : In vivo studies showed that specific substitutions on the quinazolinone scaffold significantly reduced inflammation markers in animal models, supporting their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Quinazolinone Derivatives: Other compounds in this class include 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone.

Benzofuran Derivatives: Similar compounds include 7-methoxybenzofuran and 5-hydroxybenzofuran.

Uniqueness

3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic molecule with significant potential in medicinal chemistry, particularly in the fields of oncology and neuroprotection. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinazolinone core linked to a piperidine ring and a methoxybenzofuran moiety. Its molecular formula is C₁₈H₁₈N₂O₃ , with a molecular weight of approximately 306.35 g/mol . The unique structural attributes contribute to its diverse biological activities.

The biological activity of quinazoline derivatives, including this compound, is often linked to their ability to inhibit key signaling pathways involved in cancer progression. The mechanisms include:

- EGFR Inhibition : Quinazoline derivatives have shown efficacy in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in various cancers. Studies indicate that modifications to the quinazoline structure enhance binding affinity and selectivity for mutant forms of EGFR, making them promising candidates for targeted cancer therapies .

- Neuroprotective Properties : The presence of the methoxybenzofuran moiety may enhance neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Anticancer Activity

Research has highlighted the anticancer potential of quinazoline derivatives, particularly against various cancer cell lines. The following table summarizes findings related to the biological activity of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Methoxybenzofuran Derivative | Contains benzofuran moiety | Anticancer activity |

| Thieno[3,2-d]pyrimidine | Similar thieno structure | Antimicrobial properties |

| Piperidinyl Triazine | Contains piperidine and triazine rings | CNS effects |

The compound's ability to inhibit cell proliferation has been demonstrated in vitro against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

Neuroprotective Effects

In addition to anticancer properties, compounds similar to this compound may exhibit neuroprotective effects due to their structural characteristics that facilitate interaction with neural receptors .

Case Studies

- EGFR Inhibition Study : A study on quinazoline derivatives reported that specific modifications led to enhanced inhibitory activity against EGFR mutants at submicromolar concentrations. The binding interactions were elucidated through molecular docking studies, showing that these compounds effectively occupy the ATP-binding pocket of the receptor .

- Structure-Activity Relationship Analysis : A detailed SAR analysis revealed that substituents on the piperidine ring significantly affect biological activity. For instance, introducing electron-withdrawing groups increased potency against cancer cell lines .

Q & A

Q. What are the common synthetic routes for synthesizing quinazolin-4(3H)-one derivatives, and what challenges are associated with these methods?

Quinazolin-4(3H)-ones are typically synthesized via alkylation of 4(3H)-quinazolinone intermediates with halogenated ketones or through condensation reactions involving N-heterocycles and methyl ketones using copper catalysts . However, these methods often face challenges such as the need for metal catalysts (e.g., copper), long reaction times, and the preparation of unstable intermediates . For example, the use of 3-halo-1-phenylpropan-1-one in alkylation reactions requires precise stoichiometric control to avoid side products .

Q. How is structural characterization of 3-substituted quinazolin-4(3H)-ones performed?

Structural elucidation relies on spectroscopic techniques:

- NMR : Distinguishes substituents on the quinazolinone core (e.g., piperidin-3-yl or benzofuran groups) by analyzing proton shifts in the aromatic (6.5–8.5 ppm) and aliphatic (1.5–4.0 ppm) regions .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, particularly for complex substituents like 7-methoxybenzofuran .

- X-ray Crystallography : Resolves stereochemistry in chiral centers, such as the piperidin-3-yl group .

Advanced Questions

Q. What strategies can mitigate synthesis challenges, such as low yields or impurity formation, in quinazolin-4(3H)-one derivatives?

- Catalyst Optimization : Replacing copper with PEG-supported carbodiimides improves reaction efficiency and reduces metal contamination .

- Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes, as demonstrated in analogous quinazolinone syntheses .

- Purification Techniques : Use of column chromatography with gradient elution (e.g., ethyl acetate/hexane) effectively isolates target compounds from byproducts like unreacted intermediates .

Q. What in vitro models demonstrate the biological activity of 3-substituted quinazolin-4(3H)-ones, and how are these assays designed?

- Antimicrobial Activity : Compounds are tested against Staphylococcus aureus (methicillin-resistant strains) and Pseudomonas aeruginosa via broth microdilution assays (MIC values: 2–64 µg/mL) .

- Enzyme Inhibition : COX-1/COX-2 inhibition is assessed using colorimetric assays (IC₅₀: 0.5–10 µM), where compounds like 3-(admantan-1-yl)-substituted derivatives show selectivity for COX-2 .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate viability reduction (IC₅₀: 1–20 µM), with mechanistic follow-up via apoptosis markers (e.g., caspase-3 activation) .

Q. How do structural modifications (e.g., heterocyclic substituents) influence the biological activity of quinazolin-4(3H)-ones?

- Piperidinyl vs. Piperazinyl Groups : Piperazinyl derivatives exhibit enhanced COX-2 inhibition due to improved hydrogen bonding with the enzyme’s active site .

- Benzofuran vs. Thiazole Substituents : Benzofuran-containing analogs show superior anticancer activity compared to thiazole derivatives, likely due to increased lipophilicity and membrane permeability .

- Methoxy Positioning : The 7-methoxy group on benzofuran enhances metabolic stability by reducing oxidative degradation in hepatic microsomes .

Q. What analytical methods are critical for assessing purity and stability in quinazolin-4(3H)-one derivatives?

- HPLC-PDA : Detects impurities (e.g., dehalogenated byproducts) with a C18 column and acetonitrile/water mobile phase .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) monitor hydrolytic stability, particularly for ester or amide linkages .

- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition profiles, critical for determining storage conditions (e.g., -20°C under argon) .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported biological activities of quinazolin-4(3H)-one derivatives?

- Standardized Assay Conditions : Variability in MIC values for antimicrobial activity may arise from differences in bacterial strains (e.g., ATCC vs. clinical isolates). Using CLSI guidelines ensures reproducibility .

- Metabolite Interference : In vitro anticancer results may conflict with in vivo data due to rapid hepatic metabolism. Incorporating metabolic stabilizers (e.g., CYP450 inhibitors) in assays clarifies true efficacy .

Methodological Recommendations

Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound?

- Murine Infection Models : For antimicrobial testing, use neutropenic mice infected with S. aureus to assess bacterial load reduction in organs .

- Xenograft Tumors : Implant MCF-7 cells into nude mice and administer the compound orally (10–50 mg/kg/day) to measure tumor volume regression .

- Pharmacokinetic Profiling : Conduct bioavailability studies in rats to optimize dosing regimens (e.g., t₁/₂: 2–4 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.